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1-(propan-2-yl)-N-(pyridin-2-yl)-1H-indole-3-carboxamide
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Overview
Description
1-(propan-2-yl)-N-(pyridin-2-yl)-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, a pyridine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(propan-2-yl)-N-(pyridin-2-yl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of pyridine reacts with a halogenated indole derivative in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an isocyanate or by using a coupling reagent such as carbodiimide to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(propan-2-yl)-N-(pyridin-2-yl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the indole or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of indole oxides or pyridine oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole or pyridine derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds related to 1-(propan-2-yl)-N-(pyridin-2-yl)-1H-indole-3-carboxamide exhibit antiproliferative activity against various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that modifications to the pyridine and indole rings can enhance anticancer efficacy. For instance, derivatives of this compound have shown promising results against human leukemia and breast cancer cells, indicating its potential as a lead compound in anticancer drug development .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. A study demonstrated that certain derivatives exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 1 µg/mL. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, which is critical for developing new antibiotics amidst rising antibiotic resistance .
Neurological Applications
The potential neuroprotective effects of the compound have been explored, particularly in models of neurodegenerative diseases such as Alzheimer's. Research indicates that it may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, presenting a novel approach to treating cognitive disorders .
Case Studies
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-N-(pyridin-2-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
1-(pyridin-2-yl)-1H-indole-3-carboxamide: Lacks the propan-2-yl group, which may affect its biological activity and chemical reactivity.
1-(propan-2-yl)-N-(pyridin-3-yl)-1H-indole-3-carboxamide: The position of the pyridine ring is different, which can influence its binding affinity and selectivity for molecular targets.
1-(propan-2-yl)-N-(pyridin-2-yl)-1H-indole-2-carboxamide: The position of the carboxamide group is different, affecting its chemical properties and reactivity.
Uniqueness
1-(propan-2-yl)-N-(pyridin-2-yl)-1H-indole-3-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Biological Activity
1-(propan-2-yl)-N-(pyridin-2-yl)-1H-indole-3-carboxamide, also known as a pyridine derivative, has garnered attention for its diverse biological activities. This compound's structure suggests potential applications in pharmacology, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Chemical Formula | C12H13N3O |
Molecular Weight | 203.24 g/mol |
IUPAC Name | This compound |
Appearance | Powder |
Storage Temperature | Room Temperature |
The biological activity of this compound can be attributed to several mechanisms:
1. Antiproliferative Activity
Research indicates that derivatives of pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the molecular structure can enhance these effects, with IC50 values indicating potent inhibition of cell growth. The compound's ability to interfere with cell cycle progression is a notable mechanism of action .
2. Anti-inflammatory Effects
Pyridine derivatives are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, thus reducing the production of pro-inflammatory mediators. In vitro studies demonstrated that the compound could effectively suppress COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Case Study 1: Anticancer Activity
In a study focusing on various indole derivatives, it was found that substituents on the indole ring significantly influenced antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound exhibited IC50 values ranging from 0.069 mM to 0.0046 mM depending on structural modifications .
Case Study 2: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory effects revealed that the compound inhibited COX enzymes effectively, with IC50 values reported at approximately 0.04 μmol for COX-2 inhibition. This positions it as a promising candidate for further development in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be enhanced through strategic modifications:
Modification Type | Effect on Activity |
---|---|
Hydroxyl (-OH) Group | Increases antiproliferative activity significantly |
Methoxy (-OCH3) Group | Slightly decreases activity but can enhance selectivity |
Pyridine Substituent | Improves binding affinity to target enzymes |
Research indicates that the introduction of electron-donating groups enhances biological activity, while steric hindrance from bulky groups may reduce efficacy .
Properties
Molecular Formula |
C17H17N3O |
---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
1-propan-2-yl-N-pyridin-2-ylindole-3-carboxamide |
InChI |
InChI=1S/C17H17N3O/c1-12(2)20-11-14(13-7-3-4-8-15(13)20)17(21)19-16-9-5-6-10-18-16/h3-12H,1-2H3,(H,18,19,21) |
InChI Key |
LCKVPSGBSFWLCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
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